molecular formula C16H30O2 B1681440 Sapienic acid CAS No. 17004-51-2

Sapienic acid

Cat. No.: B1681440
CAS No.: 17004-51-2
M. Wt: 254.41 g/mol
InChI Key: NNNVXFKZMRGJPM-KHPPLWFESA-N
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Biochemical Analysis

Biochemical Properties

Sapienic acid is synthesized through the delta-6 desaturation of palmitic acid by the enzyme fatty acid desaturase 2 (FADS2). This process is unique to sebaceous glands in human skin, where linoleic acid is degraded, allowing FADS2 to desaturate palmitic acid to this compound . This compound interacts with various biomolecules, including enzymes and proteins. It has potent antibacterial activity against pathogens like Staphylococcus aureus, making it a critical component of the skin’s innate immune system . Additionally, this compound influences calcium influx into keratinocytes, affecting epidermal differentiation .

Cellular Effects

This compound significantly impacts various cell types and cellular processes. In breast cancer cell lines, this compound influences membrane plasticity and protein signaling, particularly affecting the expression and phosphorylation of key signaling molecules such as the epithelial growth factor receptor (EGFR), mammalian target of rapamycin (mTOR), and protein kinase B (AKT) . This compound also modulates host-microbe interactions, demonstrating selective antimicrobial activity against Staphylococcus aureus . Deficient production of this compound is associated with conditions like atopic dermatitis, highlighting its role in maintaining skin health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It disrupts membrane integrity and increases membrane fluidity, which can inhibit the electron transport chain in pathogens like Staphylococcus aureus . The biosynthesis of this compound involves the delta-6 desaturation of palmitic acid, a process facilitated by the enzyme FADS2 . This compound also functions as a first-line component of the innate immune system at the cutaneous surface, providing antimicrobial protection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable and maintains its antimicrobial properties over extended periods . Its stability and efficacy can be influenced by environmental factors such as pH and temperature. Long-term studies have indicated that topical application of this compound can reduce bacterial load and improve symptoms in conditions like atopic dermatitis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower concentrations, this compound exhibits beneficial effects, such as antimicrobial activity and modulation of immune responses . At higher doses, it may cause adverse effects, including disruption of membrane integrity and inhibition of cellular respiration . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from palmitic acid through the action of FADS2 . In sebaceous glands, this compound can be further metabolized to sebaleic acid, a two-carbon extension product . This metabolic pathway is unique to human sebaceous glands and plays a critical role in maintaining skin health and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is a major component of sebum, which is secreted by sebaceous glands to cover the skin surface . This compound interacts with transporters and binding proteins that facilitate its distribution and localization within the skin . Its presence in sebum helps maintain the skin’s barrier function and provides antimicrobial protection .

Subcellular Localization

This compound is primarily localized in the sebaceous glands and the skin surface . It is directed to these specific compartments through targeting signals and post-translational modifications that ensure its proper localization and function . The high concentration of this compound in human sebum underscores its importance in skin physiology and innate immunity .

Properties

IUPAC Name

(Z)-hexadec-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNVXFKZMRGJPM-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904584
Record name Sapienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17004-51-2
Record name Sapienic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17004-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sapienic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017004512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAPIENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6460S1EJ28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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